molecular formula C13H12O4 B12112720 5-[(Benzyloxy)methyl]-2-furoic acid CAS No. 42890-01-7

5-[(Benzyloxy)methyl]-2-furoic acid

Katalognummer: B12112720
CAS-Nummer: 42890-01-7
Molekulargewicht: 232.23 g/mol
InChI-Schlüssel: YIIALXHKGOUTHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(Benzyloxy)methyl]-2-furoic acid is an organic compound with a furan ring substituted with a benzyloxy methyl group at the 5-position and a carboxylic acid group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(Benzyloxy)methyl]-2-furoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the furan ring, which can be derived from furfural or other furan derivatives.

    Benzyloxy Methylation: The furan ring is then subjected to benzyloxy methylation at the 5-position. This can be achieved using benzyl chloride and a base such as sodium hydride or potassium carbonate.

    Carboxylation: The final step involves the introduction of the carboxylic acid group at the 2-position. This can be done through a carboxylation reaction using carbon dioxide and a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol. This can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted furan derivatives.

Wissenschaftliche Forschungsanwendungen

5-[(Benzyloxy)methyl]-2-furoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for biological assays.

    Industry: Used in the synthesis of polymers and materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-[(Benzyloxy)methyl]-2-furoic acid involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the carboxylic acid group can form ionic bonds with target molecules. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.

Vergleich Mit ähnlichen Verbindungen

  • 5-(2-Fluoro-benzyloxy)-2-methyl-benzofuran-3-carboxylic acid
  • 5-(4-Fluoro-benzyloxy)-2-methyl-benzofuran-3-carboxylic acid

Comparison: 5-[(Benzyloxy)methyl]-2-furoic acid is unique due to the presence of the benzyloxy methyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

42890-01-7

Molekularformel

C13H12O4

Molekulargewicht

232.23 g/mol

IUPAC-Name

5-(phenylmethoxymethyl)furan-2-carboxylic acid

InChI

InChI=1S/C13H12O4/c14-13(15)12-7-6-11(17-12)9-16-8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,14,15)

InChI-Schlüssel

YIIALXHKGOUTHT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COCC2=CC=C(O2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.